molecular formula C6H6N4 B2473545 Imidazo[1,2-B]pyridazin-8-amine CAS No. 56477-92-0

Imidazo[1,2-B]pyridazin-8-amine

Cat. No. B2473545
CAS RN: 56477-92-0
M. Wt: 134.142
InChI Key: NAUOUPATZLZONR-UHFFFAOYSA-N
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Description

Imidazo[1,2-b]pyridazin-8-amine (IPA) is an organic compound belonging to the pyridazine family of heterocyclic compounds. It is a white crystalline solid with a molecular weight of 171.2 g/mol and a melting point of 175°C. IPA has a wide range of applications in organic synthesis and is used as a building block for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. IPA is also used as a ligand in coordination chemistry and as a catalyst in organic reactions.

Scientific Research Applications

Medicinal Chemistry Applications

Imidazo[1,2-b]pyridazine is a crucial heterocyclic nucleus in medicinal chemistry, providing various bioactive molecules. A notable example is the kinase inhibitor ponatinib, which has sparked interest in exploring new derivatives of imidazo[1,2-b]pyridazine for potential therapeutic applications. This review offers comprehensive insights into the structure-activity relationships (SAR) of this framework, guiding medicinal chemists in developing novel compounds with enhanced pharmacokinetics and efficiency (Garrido et al., 2021).

Antiulcer Agent Synthesis

Research on imidazo[1,2-a]pyridines has led to the synthesis of potential antiulcer agents. These compounds, particularly those substituted at the 3-position, have been developed as antisecretory and cytoprotective agents against ulcers, though they displayed significant cytoprotective properties rather than antisecretory activity (Starrett et al., 1989).

Adenosine Receptor Affinity

A study focused on designing and synthesizing 8-aminated-imidazo[1,2a]pyridines substituted at positions 2 and 6, a scaffold rarely found in literature. This compound, obtained via palladium-catalyzed coupling reactions, was tested on the adenosine receptor A2A. It demonstrated that the incorporation of an exocyclic amine can enhance affinity towards this receptor while maintaining low cytotoxicity (Boulahjar et al., 2018).

Synthesis Techniques

Efficient synthesis methods have been developed for imidazo[1,2-a]pyridine-based derivatives. One such method is the copper-catalyzed tandem oxidative C–H amination/cyclizations, which allows the synthesis of a wide array of imidazo[1,2-a]pyridines, including the drug Zolimidine, used for peptic ulcers (Pericherla et al., 2013).

Inhibitors in Oncology

Imidazo[1,2-a]pyrazin-8-amines have been discovered as novel inhibitors of breast tumor kinase (Brk)/protein tyrosine kinase 6 (PTK6). These compounds exhibit low-nanomolar Brk inhibition activity, high selectivity, and desirable drug metabolism and pharmacokinetic (DMPK) properties, contributing to the exploration of Brk as an oncology target (Zeng et al., 2011).

Allosteric Inhibition in Cellular Stress Response

Imidazo[1,2-b]pyridazin-8-amine kinase inhibitors have been discovered to allosterically inhibit the endoribonuclease function of inositol-requiring enzyme 1α (IRE1α), a key component of the unfolded protein response in mammalian cells. These compounds prevent endoplasmic reticulum stress-induced IRE1α oligomerization and phosphorylation, inhibiting endoribonuclease activity in human cells (Colombano et al., 2019).

Mechanism of Action

Target of Action

Imidazo[1,2-B]pyridazin-8-amine has been found to interact with several key targets in the body. One of its primary targets is the Transforming Growth Factor-β Activated Kinase 1 (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis . It is upregulated and overexpressed in certain conditions such as multiple myeloma . Another target is the Interleukin-17A (IL-17A) , a pro-inflammatory cytokine that plays a key role in chronic inflammation and autoimmune diseases .

Mode of Action

This compound inhibits TAK1 at nanomolar concentrations . It binds to the hinge region of kinases, and substitutions at specific positions dictate kinase selectivity and potency . For IL-17A, it acts as an inhibitor, potentially providing efficacy comparable to anti-IL-17A antibodies for conditions like psoriasis .

Biochemical Pathways

The inhibition of TAK1 by this compound affects various biochemical pathways. TAK1 is involved in multiple signaling pathways, including those triggered by cytokines, growth factors, and Toll-like receptor ligands . By inhibiting TAK1, this compound can potentially disrupt these pathways, leading to downstream effects such as reduced cell growth and proliferation .

Result of Action

The inhibition of TAK1 and IL-17A by this compound can lead to significant molecular and cellular effects. For instance, it can inhibit the growth of multiple myeloma cell lines , and potentially reduce inflammation in autoimmune diseases by inhibiting IL-17A .

properties

IUPAC Name

imidazo[1,2-b]pyridazin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-1-2-9-10-4-3-8-6(5)10/h1-4H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUOUPATZLZONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=N1)C(=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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